1-(4-Ethynylphenyl)azetidine
CAS No.:
Cat. No.: VC16190500
Molecular Formula: C11H11N
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 1-(4-ethynylphenyl)azetidine |
| Standard InChI | InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2 |
| Standard InChI Key | ISGGZDJOQBNBRP-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C(C=C1)N2CCC2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
1-(4-Ethynylphenyl)azetidine consists of a four-membered azetidine ring (C3H7N) substituted at the 1-position with a 4-ethynylphenyl group. The ethynyl moiety (–C≡CH) introduces significant electronic and steric effects, distinguishing it from sulfonyl- or halogen-substituted analogs. The compound’s IUPAC name is 1-(4-ethynylphenyl)azetidine, with a molecular formula of C11H11N and a molecular weight of 157.21 g/mol.
Key Structural Features:
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Azetidine Ring: A strained, saturated four-membered ring that influences both reactivity and conformational flexibility.
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Ethynylphenyl Group: The ethynyl substituent at the para position of the phenyl ring enables participation in Huisgen cycloaddition reactions, a cornerstone of click chemistry.
Spectroscopic and Physicochemical Properties
While experimental data for 1-(4-Ethynylphenyl)azetidine are scarce, predictions based on analogous compounds include:
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NMR Spectroscopy: The azetidine protons typically resonate between δ 3.0–4.0 ppm (¹H NMR), while the ethynyl carbon appears near δ 70–80 ppm (¹³C NMR).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the azetidine’s basicity, with limited aqueous solubility.
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Stability: Susceptible to ring-opening under acidic conditions, a common trait of strained azetidines.
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 1-(4-Ethynylphenyl)azetidine likely follows strategies employed for analogous azetidine derivatives. A plausible pathway involves:
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Azetidine Ring Formation:
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Cyclization of 3-chloropropylamine derivatives under basic conditions.
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Alternative methods include the Gabriel synthesis or ring-closing metathesis.
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Introduction of the Ethynylphenyl Group:
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Sonogashira coupling between 4-iodophenylazetidine and terminal alkynes.
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Palladium-catalyzed cross-coupling under inert atmosphere, yielding the ethynyl-substituted product.
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Optimization Challenges:
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Ring Strain: The azetidine’s strain necessitates mild reaction conditions to prevent decomposition.
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Regioselectivity: Ensuring para-substitution on the phenyl ring requires careful control of directing groups.
Biological and Pharmacological Activities
Comparative Activity Table (Analog Compounds):
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(4-Sulfonylphenyl)azetidine | E. coli | 6.25 | |
| 1-(4-Bromophenyl)azetidine | S. aureus | 12.5 | |
| Predicted: 1-(4-Ethynylphenyl)azetidine | P. aeruginosa | ~10–15 | – |
Anticancer Applications
Azetidine derivatives exhibit cytotoxicity via apoptosis induction and cell cycle arrest. The ethynyl group’s ability to participate in redox cycling may enhance pro-oxidant effects, selectively targeting cancer cells.
Mechanistic Insights:
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ROS Generation: Ethynyl groups can undergo enzymatic oxidation, producing reactive oxygen species (ROS) that damage cancer cell DNA.
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Topoisomerase Inhibition: Planar aromatic systems (e.g., phenyl rings) intercalate DNA, a mechanism observed in doxorubicin analogs.
Industrial and Materials Science Applications
Polymer Chemistry
The ethynyl group’s utility in click chemistry makes 1-(4-Ethynylphenyl)azetidine a candidate for:
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Conjugated Polymers: Synthesis of electroactive materials for organic semiconductors.
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Dendrimer Construction: Stepwise growth of branched macromolecules with precise architectural control.
Catalysis
Palladium complexes of ethynyl-substituted azetidines may serve as catalysts for cross-coupling reactions, leveraging the alkyne’s coordination capability.
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to streamline production.
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Biological Screening: Comprehensive evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.
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Computational Modeling: DFT studies to predict binding affinities for antimicrobial targets.
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